molecular formula C18H15NOS B6612602 2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone CAS No. 13896-86-1

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone

Cat. No.: B6612602
CAS No.: 13896-86-1
M. Wt: 293.4 g/mol
InChI Key: BAELLMKYBZSECI-UHFFFAOYSA-N
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Description

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a quinoline core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . The structure combines a 2-methylquinoline group, linked via a thioether bridge to a 1-phenylethanone moiety. The presence of the quinoline ring is a key feature, as this heterocycle is frequently investigated for its potential biological properties, which can include antimalarial, antibacterial, antifungal, anti-inflammatory, and analgesic activities . Researchers value this compound as a key synthetic intermediate or building block for the development of novel bioactive molecules. Its mechanism of action is highly dependent on the specific research context and structural modifications, but often involves interaction with various enzymatic targets or biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-13-11-18(19-16-10-6-5-9-15(13)16)21-12-17(20)14-7-3-2-4-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELLMKYBZSECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294949
Record name NSC98892
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13896-86-1
Record name NSC98892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98892
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone typically involves the reaction of 4-methyl-2-quinoline thiol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thio group is replaced by other nucleophiles such as amines or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or halides in polar solvents such as ethanol or acetone.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Thioether Linkage : Common in all analogs, enhancing stability and enabling π-π stacking interactions with biological targets .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) improve antiparasitic activity, while electron-donating groups (e.g., OCH₃) enhance solubility .
  • Heterocyclic Moieties: Quinoline, indole, and triazole rings contribute to target-specific interactions (e.g., tubulin inhibition for anticancer activity) .

Key Findings :

  • Antiparasitic Activity : Chloro and nitro substituents enhance activity against Leishmania and Plasmodium species, likely via redox disruption .
  • Analgesic Activity : Piperazine-containing analogs (e.g., compound 18) show potent neuropathic pain relief without sedation, suggesting CNS penetration .
  • QSAR Insights : Molecular descriptors such as ClogP (lipophilicity) and electronic affinity correlate with antileishmanial activity .

Structural and Mechanistic Insights

  • X-ray/DFT Studies: The crystal structure of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone reveals a planar thiadiazole ring and non-covalent interactions (e.g., C–H···O) stabilizing the lattice .
  • Docking Studies : Indole-thioether hybrids (e.g., compound 7a) bind to tubulin’s colchicine site, disrupting microtubule assembly .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antileishmanial activity. B3LYP/6-31G* models identified ClogP and atomic charges as key descriptors .
  • Molecular Dynamics (MD) : Simulates binding stability in kinase targets over 100-ns trajectories, with RMSD values <2 Å indicating stable interactions .
  • ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–75) and CYP450 inhibition risks .

How do structural modifications (e.g., halogenation or methoxy substitution) impact efficacy in comparative studies?

Q. Advanced

  • 4-Chloro substitution : Enhances antileishmanial activity (IC₅₀ = 1.2 μM vs. 5.6 μM for unsubstituted analogs) by increasing electronegativity and target affinity .
  • Methoxy groups : Improve CNS penetration but reduce solubility; 4-methoxy derivatives show 3-fold higher acetylcholinesterase inhibition than 3-methoxy analogs .
  • Triazole vs. thiadiazole rings : Triazoles exhibit broader-spectrum antimicrobial activity due to enhanced membrane interaction, while thiadiazoles favor kinase inhibition .

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